molecular formula C23H26N6O3 B2876768 4-(2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamido)benzamide CAS No. 1396707-41-7

4-(2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamido)benzamide

Cat. No. B2876768
CAS RN: 1396707-41-7
M. Wt: 434.5
InChI Key: KDZJRIRPKZZJRM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a triazole ring, a piperidine ring, and an amide group. These functional groups suggest that the compound could have a variety of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amide group could participate in hydrolysis reactions, and the triazole ring could be involved in cycloaddition reactions .

Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on the synthesis of novel compounds, including the transformation of 1,3,4-oxadiazol-2(3H)-ones into 1,3,5-triazine derivatives, revealing a method for obtaining 1,3,5-triazine-2,4,6-trione derivatives through cyclic transformation processes (Chau, Malanda, & Milcent, 1997). Additionally, the development of piperidine derivatives has been explored for their potential anti-acetylcholinesterase activity, indicating the importance of structural modifications for enhancing biological activity (Sugimoto et al., 1990).

Biological Activities

Studies have also been conducted to evaluate the antimicrobial and anti-inflammatory properties of benzodifuranyl derivatives, showcasing their potential as cyclooxygenase inhibitors and providing a basis for further development of anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another research avenue includes the investigation of novel 1,3,4-oxadiazoles for their antimicrobial activity, emphasizing the role of structural design in achieving significant biological effects (Vankadari et al., 2013).

Potential Applications in Medicinal Chemistry

The metabolic pathways of novel antineoplastic agents, such as flumatinib in chronic myelogenous leukemia patients, have been elucidated, providing insights into their biotransformation and the identification of metabolites. This research contributes to understanding the pharmacokinetics and optimizing the therapeutic efficacy of novel tyrosine kinase inhibitors (Gong et al., 2010).

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its physical and chemical properties .

Mechanism of Action

Target of Action

The primary targets of the compound “4-[[2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetyl]amino]benzamide” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to the 1,2,4-triazole moiety . .

Mode of Action

Given its structural similarity to other 1,2,4-triazole derivatives, it might interact with its targets through hydrogen bonding or hydrophobic interactions . The presence of the 1,2,4-triazole ring, a phenyl group, and a piperidine ring could contribute to its binding affinity and selectivity.

Biochemical Pathways

Other 1,2,4-triazole derivatives have been reported to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, it’s plausible that this compound could affect multiple biochemical pathways, depending on its targets.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown and would depend on its specific targets and mode of action. Given the diverse biological activities of other 1,2,4-triazole derivatives , this compound could potentially induce a wide range of effects.

properties

IUPAC Name

4-[[2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O3/c1-27-23(32)29(19-5-3-2-4-6-19)22(26-27)17-11-13-28(14-12-17)15-20(30)25-18-9-7-16(8-10-18)21(24)31/h2-10,17H,11-15H2,1H3,(H2,24,31)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZJRIRPKZZJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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